molecular formula C19H15BrN2O B8553515 4-Bromo-N-(2-(phenylamino)phenyl)benzamide

4-Bromo-N-(2-(phenylamino)phenyl)benzamide

Cat. No. B8553515
M. Wt: 367.2 g/mol
InChI Key: JUPGVNFYCQXVSQ-UHFFFAOYSA-N
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Patent
US08097349B2

Procedure details

Suspending 3.0 g (15 mmol) of 4-bromobenzoic acid into 30 milliliter of 1,2-dichloroethane, adding 2.7 g (23 mmol) of thionyl chloride and 3 drops of N,N-dimethylformamide, the resultant solution was stirred with heating at the temperature of about 50° C. for 1 hour and 30 minutes until benzoic acid as the material disappeared. After completion of the reaction, removing the solvent and excess thionyl chloride by distillation, dissolving the resultant acid chloride into 30 milliliter of N-methylpyrrolidone, adding 2.8 g (15 mmol) of N-phenyl-1,2-phenylenediamine, the resultant solution was stirred at room temperature for a night. After completion of the reaction, adding water and filtering the precipitated solid, further washing with water and by drying under reduced pressure, 5.2 g of 4-bromo-N-(2-phenylamino-phenyl)-benzamide was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.C(O)(=O)C1C=CC=CC=1.[C:24]1([NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=2[NH2:37])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C)C=O.O.ClCCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:37][C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[NH:30][C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Five
Name
Quantity
2.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)N
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
removing the solvent and excess thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the resultant acid chloride into 30 milliliter of N-methylpyrrolidone
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtering the precipitated solid
WASH
Type
WASH
Details
further washing with water
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC2=C(C=CC=C2)NC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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